molecular formula C19H20N4O3S B5370370 (6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

(6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B5370370
M. Wt: 384.5 g/mol
InChI Key: YDLOOFZYBKDPPW-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxy-methoxyphenyl group, and a thiadiazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, which is known for its efficiency in creating complex polycyclic structures . The reaction conditions often involve the use of transition metal catalysts such as cobalt, nickel, or rhodium, along with chiral ligands to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry techniques to enhance reaction efficiency and scalability. These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium or platinum. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium salts, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, (6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.

Medicine

In medicine, this compound is explored for its potential pharmacological effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include dichloroanilines and bipyridyl derivatives, which share structural features with (6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one .

Uniqueness

What sets this compound apart is its unique combination of a cyclohexyl group, a hydroxy-methoxyphenyl group, and a thiadiazolo-pyrimidinone core. This structure imparts distinct chemical and biological properties, making it a valuable molecule for various applications.

Properties

IUPAC Name

5-amino-2-cyclohexyl-6-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-26-14-9-5-8-12(15(14)24)10-13-16(20)23-19(21-17(13)25)27-18(22-23)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7,20H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLOOFZYBKDPPW-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C4CCCCC4)N)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C/C(=C\C2=C(N3C(=NC2=O)SC(=N3)C4CCCCC4)N)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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